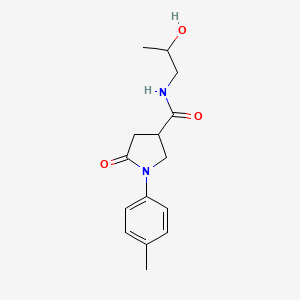
N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as HPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPPC is a pyrrolidine derivative that has been synthesized using a variety of methods.
作用機序
The mechanism of action of N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to activate certain signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. These mechanisms may contribute to the anti-inflammatory and anti-tumor properties of N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
Biochemical and Physiological Effects:
N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which may contribute to its anti-inflammatory and anti-tumor properties. N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to modulate glucose metabolism and improve insulin sensitivity, which may contribute to its potential use in the treatment of diabetes and metabolic disorders.
実験室実験の利点と制限
One advantage of N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its relative ease of synthesis and availability of reagents. N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have low toxicity and high stability, which makes it suitable for use in lab experiments. However, one limitation of N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide research. One direction is to further investigate its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and metabolic disorders. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, future research could focus on developing more efficient synthesis methods and improving its solubility and bioavailability. Overall, N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has the potential to be a valuable therapeutic agent in various diseases and warrants further investigation.
合成法
The synthesis of N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been achieved using different methods, including the reaction of 4-methylacetophenone with pyrrolidine-2,3-dione in the presence of potassium carbonate and 2-propanol. Another method involves the reaction of 4-methylacetophenone with pyrrolidine-2,3-dione in the presence of triethylamine and acetonitrile. The synthesis of N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is relatively simple and can be achieved using readily available reagents.
科学的研究の応用
N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential use in the treatment of diabetes, obesity, and metabolic disorders.
特性
IUPAC Name |
N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-3-5-13(6-4-10)17-9-12(7-14(17)19)15(20)16-8-11(2)18/h3-6,11-12,18H,7-9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDOHCUNFJVPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6053411 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methoxyethyl)-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4896647.png)
![3-ethyl-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4896659.png)
![3-phenyl-5-[3-(1H-pyrazol-1-yl)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4896670.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methoxybenzamide](/img/structure/B4896679.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)urea](/img/structure/B4896680.png)
![6-(4-chlorophenyl)-3-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4896692.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4896698.png)
![5-(3-chlorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4896702.png)
![2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4896708.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4896716.png)
![2,2,3,3-tetrafluoropropyl 5-[(5-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B4896722.png)
![3-(3,4-dimethoxyphenyl)-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4896730.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(4-pyridinylthio)acetamide](/img/structure/B4896741.png)
![N-(1-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B4896748.png)